4-(1-Bromoethyl)-1,2-dichlorobenzene
Overview
Description
4-(1-Bromoethyl)-1,2-dichlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromoethyl group and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-1,2-dichlorobenzene typically involves the bromination of 1,2-dichlorobenzene followed by the introduction of an ethyl group. One common method is the Friedel-Crafts alkylation reaction, where 1,2-dichlorobenzene is reacted with ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on minimizing by-products and ensuring the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromoethyl)-1,2-dichlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 4-(1-Hydroxyethyl)-1,2-dichlorobenzene.
Oxidation: Formation of 4-(1-Bromoethyl)-1,2-dichlorobenzoic acid.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
4-(1-Bromoethyl)-1,2-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-Bromoethyl)-1,2-dichlorobenzene involves its interaction with various molecular targets. The bromoethyl group can participate in electrophilic aromatic substitution reactions, while the dichlorobenzene moiety can engage in interactions with enzymes and receptors. The compound’s effects are mediated through pathways involving halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-dichlorobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
4-(1-Chloroethyl)-1,2-dichlorobenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
4-(1-Bromoethyl)-1,3-dichlorobenzene: Positional isomer with different chemical properties due to the position of chlorine atoms
Uniqueness
Its specific substitution pattern allows for targeted chemical modifications and interactions in various research and industrial contexts .
Properties
IUPAC Name |
4-(1-bromoethyl)-1,2-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEQRCLPPPXKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192702-37-7 | |
Record name | 4-(1-bromoethyl)-1,2-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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